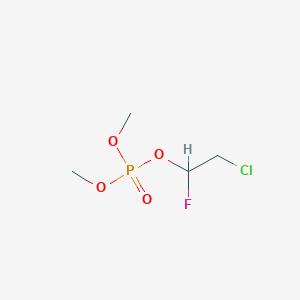
5H-1,3,4-Benzotriazepin-5-one, 2-ethyl-1,4-dihydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,3,4-Benzotriazepin-5-one, 2-ethyl-1,4-dihydro-4-methyl- is a compound belonging to the class of benzotriazepinones. These compounds are known for their diverse biological activities, including antitumor, anxiolytic, sedative, and anticonvulsant properties . The structure of this compound includes a benzotriazepine ring, which is a seven-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Benzotriazepin-5-one derivatives typically involves the cyclization of appropriate precursors. One common method involves the reaction of isatoic anhydride with aminoguanidine bicarbonate in acetic acid under reflux conditions . The reaction mixture is then cooled, poured into ice-cold water, and neutralized with sodium bicarbonate to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5H-1,3,4-Benzotriazepin-5-one, 2-ethyl-1,4-dihydro-4-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their role in modulating biological pathways.
Medicine: Explored for their antitumor, anxiolytic, and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 5H-1,3,4-Benzotriazepin-5-one derivatives involves their interaction with specific molecular targets and pathways . For instance, some derivatives act as cholecystokinin receptor antagonists, inhibiting the growth of certain cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepin-2-one: Known for its anxiolytic and sedative properties.
2-Amino-1,3,4-benzotriazepin-5-one: Studied for its antitumor activity.
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: Another compound with significant biological activity.
Uniqueness
5H-1,3,4-Benzotriazepin-5-one, 2-ethyl-1,4-dihydro-4-methyl- stands out due to its unique substitution pattern, which can influence its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
59187-60-9 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-ethyl-4-methyl-3H-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C11H13N3O/c1-3-10-12-9-7-5-4-6-8(9)11(15)14(2)13-10/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
YMUGQENRGWJASC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)


![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)





![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)


